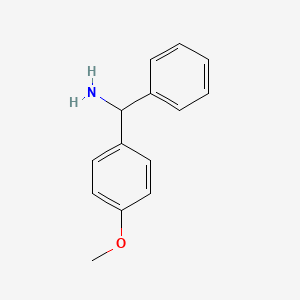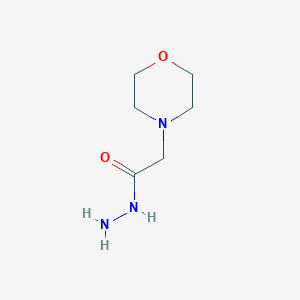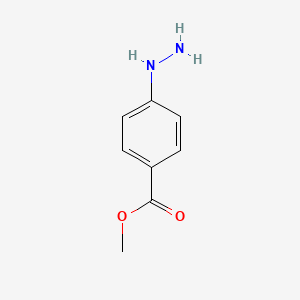
4-Hidrazinilbenzoato de metilo
Descripción general
Descripción
Methyl 4-hydrazinylbenzoate is a chemical compound with the molecular formula C8H10N2O2 . It has a molecular weight of 166.18 . The compound appears as a yellow to brown solid .
Molecular Structure Analysis
The molecular structure of Methyl 4-hydrazinylbenzoate consists of 22 bonds in total. These include 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester .Physical And Chemical Properties Analysis
Methyl 4-hydrazinylbenzoate is a yellow to brown solid . It has a molecular weight of 166.18 and its IUPAC name is methyl 4-hydrazinobenzoate . The compound has an InChI code of 1S/C8H10N2O2/c1-12-8(11)6-2-4-7(10-9)5-3-6/h2-5,10H,9H2,1H3 .Aplicaciones Científicas De Investigación
Inhibición de la Cinasa del Receptor del Factor de Crecimiento Epidérmico (EGFR)
4-Hidrazinilbenzoato de metilo: se ha utilizado en la síntesis de nuevos derivados de benzohidrazida que actúan como potenciales inhibidores de la cinasa EGFR . Estos compuestos son significativos en la investigación del cáncer ya que el EGFR juega un papel crucial en el crecimiento celular, la diferenciación y la proliferación tumoral. Por ejemplo, el compuesto H20, que incluye esta parte, exhibió una potente actividad antiproliferativa contra varias líneas celulares cancerosas, lo que sugiere su promesa como agente anticancerígeno .
Actividad Antiproliferativa
Los derivados del This compound han mostrado actividades antiproliferativas significativas. Esto se mide por su capacidad para inhibir el crecimiento de las células cancerosas. El compuesto mencionado anteriormente, H20, demostró bajos valores de IC50 contra líneas celulares como A549 (cáncer de pulmón), MCF-7 (cáncer de mama), HeLa (cáncer de cuello uterino) y HepG2 (cáncer de hígado), lo que indica una alta potencia .
Estudios de Acoplamiento Molecular
This compound: los derivados han sido sometidos a estudios de modelado molecular y acoplamiento para predecir su actividad biológica y la relación estructura-actividad (SAR). Estos estudios ayudan a comprender cómo estos compuestos interactúan a nivel molecular con la cinasa EGFR y ayudan en el diseño de medicamentos anticancerígenos más efectivos .
Síntesis de Diversas Calconas Sustituidas
Este compuesto también participa en la síntesis de diversas calconas sustituidas, que son intermediarios importantes en la creación de diversos agentes farmacológicamente activos. El proceso implica agitar acetofenonas sustituidas y naftaldehído en presencia de This compound .
Desarrollo de Medicamentos Anticancerígenos
La investigación sobre los derivados del This compound está impulsada por la necesidad continua de medicamentos anticancerígenos nuevos y efectivos. El papel del compuesto en el desarrollo de inhibidores de la cinasa EGFR lo posiciona como un valioso precursor en la síntesis de potenciales agentes anticancerígenos .
Papel en la Terapéutica del Cáncer
Dada su participación en la síntesis de compuestos con actividades antiproliferativas, el This compound juega un papel en el campo más amplio de la terapéutica del cáncer. Sus derivados podrían ser parte de terapias combinadas que se dirijan a diferentes vías involucradas en la progresión del cáncer .
Síntesis Química y Ciencia de Materiales
Más allá de sus aplicaciones biológicas, el This compound también es relevante en los campos de la síntesis química y la ciencia de materiales. Sus propiedades lo convierten en un candidato para la síntesis de moléculas y materiales complejos con funciones específicas .
Aplicaciones de la Química Analítica
En química analítica, el This compound se puede utilizar como reactivo o como bloque de construcción para sintetizar compuestos que podrían servir como estándares o reactivos en diversas técnicas analíticas .
Safety and Hazards
Methyl 4-hydrazinylbenzoate may pose certain hazards. It’s recommended to ensure adequate ventilation when handling the compound. Personal protective equipment/face protection should be worn, and contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided .
Análisis Bioquímico
Biochemical Properties
Methyl 4-hydrazinylbenzoate plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to interact with enzymes such as epidermal growth factor receptor (EGFR) kinase, where it acts as an inhibitor . This interaction is crucial as EGFR is involved in cell growth and differentiation, and its overexpression is often linked to cancer . The compound’s ability to inhibit EGFR kinase suggests its potential as an antiproliferative agent, making it a promising candidate for cancer research .
Cellular Effects
Methyl 4-hydrazinylbenzoate has been observed to affect various types of cells and cellular processes. In cancer cell lines such as A549, MCF-7, HeLa, and HepG2, the compound exhibits antiproliferative activity . It influences cell function by inhibiting cell growth and inducing apoptosis. Additionally, it impacts cell signaling pathways, particularly those involving EGFR, leading to reduced cell proliferation and increased cell death . The compound also affects gene expression by downregulating genes associated with cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of action of Methyl 4-hydrazinylbenzoate involves its binding interactions with biomolecules. The compound binds to the active site of EGFR kinase, inhibiting its activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting cell signaling pathways that promote cell growth and survival . Additionally, Methyl 4-hydrazinylbenzoate may induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-hydrazinylbenzoate have been studied over time to assess its stability and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies indicate that continuous exposure to Methyl 4-hydrazinylbenzoate leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of Methyl 4-hydrazinylbenzoate vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
Methyl 4-hydrazinylbenzoate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450 . This metabolism results in the formation of metabolites that may contribute to its biological activity . Additionally, Methyl 4-hydrazinylbenzoate affects metabolic flux by altering the levels of key metabolites involved in cellular processes .
Transport and Distribution
Within cells and tissues, Methyl 4-hydrazinylbenzoate is transported and distributed through interactions with transporters and binding proteins . The compound is taken up by cells via specific transporters and accumulates in cellular compartments where it exerts its effects . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability . These interactions determine the localization and accumulation of the compound, impacting its overall efficacy .
Subcellular Localization
The subcellular localization of Methyl 4-hydrazinylbenzoate plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and cellular metabolism .
Propiedades
IUPAC Name |
methyl 4-hydrazinylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)6-2-4-7(10-9)5-3-6/h2-5,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVXAQCVNJUHKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328291 | |
| Record name | methyl 4-hydrazinylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4510-12-7 | |
| Record name | methyl 4-hydrazinylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(2-Chloroanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1362593.png)

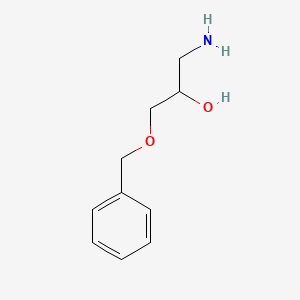



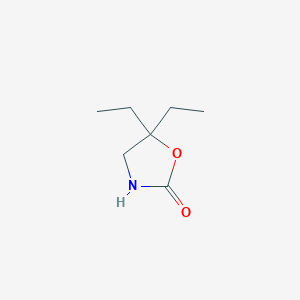
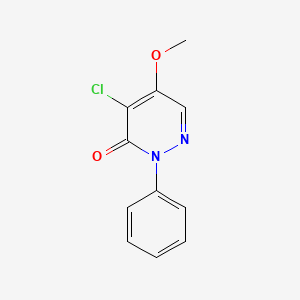
![2-Chloro-6-ethoxybenzo[d]thiazole](/img/structure/B1362606.png)
